molecular formula C28H30FN3OS B135582 Monatepil CAS No. 132019-54-6

Monatepil

Katalognummer: B135582
CAS-Nummer: 132019-54-6
Molekulargewicht: 475.6 g/mol
InChI-Schlüssel: WFNRNNUZFPVBSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of Monatepil was first disclosed in patents filed by Dainippon Pharmaceutical . The synthetic route involves the following steps:

Analyse Chemischer Reaktionen

Monatepil undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Monatepil's applications span various fields, including:

  • Cardiovascular Medicine : Explored for its potential in treating hypertension and related cardiovascular conditions.
  • Lipid Metabolism : Investigated for its effects on plasma lipid levels and LDL receptor activity.
  • Ophthalmology : Studied for its efficacy in managing ocular hypertension.

Table 1: Summary of Scientific Research Applications

Application AreaDescriptionKey Findings
Cardiovascular MedicineAntihypertensive agentReduces blood pressure effectively in animal models and human trials .
Lipid MetabolismLowers plasma LDL levelsIncreases hepatic LDL receptor activity, leading to decreased cholesterol levels .
OphthalmologyTreatment for ocular hypertensionDemonstrated safety and efficacy in animal models .

Cardiovascular Effects

A multicenter trial in Japan assessed this compound's efficacy as both monotherapy and in combination therapy. Results indicated significant reductions in blood pressure and improvements in cardiovascular health markers, positioning this compound as a promising candidate for antihypertensive therapy .

Lipid-Lowering Effects

In a study involving cholesterol-fed Japanese monkeys, this compound was administered at a dose of 30 mg/kg daily for six months. The compound effectively suppressed cholesterol elevation in the aorta and reduced atherogenic areas, highlighting its dual role as an antihypertensive and antiatherosclerotic agent .

Ocular Hypertension Management

This compound's effects on ocular hypertension were evaluated in rabbits. The study found that topically applied this compound (1%) did not exhibit adverse effects while significantly lowering intraocular pressure . This suggests its potential utility in treating conditions like glaucoma.

Biologische Aktivität

Monatepil is a novel calcium antagonist that exhibits unique pharmacological properties, including alpha-1 adrenoceptor blocking activity. This compound has garnered attention for its potential antihypertensive, antiatherosclerotic, and lipid-lowering effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

This compound functions primarily as a calcium channel blocker, which helps in the relaxation of vascular smooth muscle and subsequent vasodilation, leading to reduced blood pressure. Additionally, its alpha-1 adrenoceptor blocking activity enhances its ability to lower plasma lipid levels and reduce atherosclerosis risk.

Key Mechanisms:

  • Calcium Antagonism : Inhibits calcium influx into cells, reducing vascular resistance.
  • Alpha-1 Blockade : Lowers plasma lipid levels by increasing hepatic LDL receptor activity.
  • ACAT Inhibition : Noncompetitively inhibits hepatic acyl-CoA:cholesterol acyltransferase (ACAT), reducing cholesterol esterification in the liver.

1. Antihypertensive Effects

In a multicenter trial involving 86 patients with mild to moderate hypertension, this compound significantly reduced both systolic and diastolic blood pressure without affecting heart rate. The treatment group exhibited notable decreases in total cholesterol and low-density lipoprotein (LDL) levels compared to controls treated with nitrendipine .

2. Lipid-Lowering Effects

In studies conducted on monkeys fed a high-cholesterol diet, this compound at a dosage of 30 mg/kg/day for six months demonstrated:

  • Reduction in Atherogenic Areas : Histological examinations revealed less foam cell aggregation in the aorta and coronary arteries.
  • Cholesterol Suppression : Prevented increases in total cholesterol and LDL while maintaining high-density lipoprotein (HDL) levels .

Data Summary

Study Type Findings
Clinical TrialSignificant reduction in systolic/diastolic blood pressure; improved lipid profile .
Animal StudyDecreased cholesterol levels; reduced foam cell aggregation in atherosclerosis models .
Mechanistic StudyInhibition of ACAT activity; increased hepatic LDL receptor expression .

Case Study 1: Hypertensive Patients

In a randomized controlled trial involving hypertensive patients, this compound was administered over 12 weeks. Results indicated significant decreases in LDL cholesterol and apolipoprotein B levels, suggesting favorable effects on lipid metabolism alongside antihypertensive benefits .

Case Study 2: Atherosclerosis Model

Monkeys treated with this compound showed a marked reduction in the development of atherosclerotic lesions when compared to control groups receiving standard diets. The study highlighted the compound's potential for preventing cardiovascular diseases through its dual action on blood pressure and lipid profiles .

Eigenschaften

IUPAC Name

N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30FN3OS/c29-22-11-13-23(14-12-22)32-18-16-31(17-19-32)15-5-10-27(33)30-28-24-7-2-1-6-21(24)20-34-26-9-4-3-8-25(26)28/h1-4,6-9,11-14,28H,5,10,15-20H2,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNRNNUZFPVBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048811
Record name Monatepil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103377-41-9
Record name Monatepil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103377-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monatepil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103377419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monatepil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONATEPIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4MMI0J7PW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Monatepil
Reactant of Route 2
Monatepil
Reactant of Route 3
Reactant of Route 3
Monatepil
Reactant of Route 4
Reactant of Route 4
Monatepil
Reactant of Route 5
Reactant of Route 5
Monatepil
Reactant of Route 6
Monatepil

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.